Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride is a chemical compound that has garnered interest in pharmaceutical research due to its potential therapeutic applications. This compound is classified as an amine and is characterized by the presence of a piperidine ring and a pyrimidine moiety, which are known to exhibit various biological activities.
Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride belongs to the class of organic compounds known as amines, specifically secondary amines. Its structure includes both a piperidine and a pyrimidine, which contribute to its pharmacological properties.
The synthesis of methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride typically involves several steps:
One common synthetic route involves reacting 6-bromopyrimidine with piperidine derivatives under basic conditions to yield the desired amine product. Subsequent treatment with hydrochloric acid results in the formation of the hydrochloride salt .
The molecular formula for methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride is . Its structure features:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, NMR data would reveal chemical shifts corresponding to the various hydrogen environments within the molecule .
Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride can participate in several chemical reactions:
For example, acylation may involve reacting the amine with an acyl chloride in the presence of a base to form an amide derivative .
The mechanism of action for methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride is not fully elucidated but is believed to involve modulation of neurotransmitter systems or inhibition of specific enzymes relevant to disease processes.
Preliminary studies suggest that compounds with similar structures may interact with receptors or enzymes involved in neurological pathways, potentially offering therapeutic benefits in conditions such as depression or anxiety .
Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride is typically encountered as a white crystalline solid. It is soluble in water due to its hydrochloride salt form, which enhances its bioavailability.
The compound exhibits basicity due to the presence of the amine group and may react under acidic or basic conditions. Its stability profile indicates sensitivity to moisture and light, necessitating appropriate storage conditions .
Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride has potential applications in:
Fragment-based approaches have been instrumental in developing kinase-targeted compounds like Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride. This scaffold exemplifies strategic bioisosteric replacement, where the piperidin-3-ylmethyl moiety serves as a conformational constraint to optimize binding interactions. In PKB/Akt inhibitors, similar fragments demonstrated that lipophilic efficiency (LipE) could be maximized by:
Table 1: Ligand Efficiency Metrics for Piperidine-Pyrimidine Hybrids
Substituent | PKB IC₅₀ (nM) | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |
---|---|---|---|
4-Chlorobenzyl | 6.0 ± 1.5 | 0.32 | 3.8 |
2,4-Dichlorobenzyl | 8.5 | 0.35 | 4.2 |
2-Naphthyl | 7.0 | 0.31 | 3.9 |
Optimization strategies focus on balancing molecular weight and polar surface area. The methylamine-pyrimidine component in Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride contributes only 45 Da while providing critical H-bonding interactions, enhancing ligand efficiency metrics (LE > 0.3) comparable to clinical kinase inhibitors [5].
The core synthesis relies on regioselective nucleophilic substitutions and cyclocondensations:
Table 2: Reaction Parameters for Key Hybridization Steps
Reaction | Conditions | Yield (%) | Byproducts Identified |
---|---|---|---|
SNAr (C-C coupling) | DMF, DIEA, 60°C, 12h | 82 | Bis-alkylated impurity (≤8%) |
Reductive Amination | MeOH, NaBH₃CN, rt, 6h | 78 | Des-methyl analogue (12%) |
Chloride Displacement | EtOH, reflux, 8h | 67 | Hydrolysis products (19%) |
Microwave-assisted synthesis reduces reaction times from 12h to 35 minutes for SNAr steps while improving yields by 11–14% through suppressed side reactivity [5].
Counterion selection critically impacts the compound’s pharmaceutical properties. Hydrochloride salt formation involves:
The hydrochloride salt confers:
Synthesizing Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride faces kinase inhibitor-specific hurdles:
Table 3: Troubleshooting Synthetic Challenges
Challenge | Solution | Efficiency Gain |
---|---|---|
Catalyst poisoning | XPhos Pd G3 catalyst | Yield ↑ 47% |
Racemization | Low-temperature (<10°C) SNAr | ee maintained at 98% |
Hydrochloride degradation | Reverse-phase HPLC purification | Purity ↑ from 85% to 99.5% |
Byproduct formation | Microwave-assisted stepwise synthesis | Impurities ↓ 7-fold |
Recent advances include flow chemistry techniques that minimize intermediate isolation and reduce racemization risk (<2%) through precise temperature/residence time control .
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2